An In-depth Technical Guide to the Physicochemical Properties of 1H-benzimidazole-5-carbohydrazide
An In-depth Technical Guide to the Physicochemical Properties of 1H-benzimidazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 1H-benzimidazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Due to a notable lack of publicly available experimental data for this specific molecule, this document consolidates the available information for the compound and its key precursor, 1H-benzimidazole-5-carboxylic acid. Furthermore, this guide furnishes detailed, standardized experimental protocols for the determination of critical physicochemical parameters including melting point, solubility, pKa, and logP. These methodologies are presented to facilitate further research and characterization of this and other novel benzimidazole derivatives. This document is intended to be a valuable resource for researchers and drug development professionals working with this class of compounds.
Introduction
Benzimidazole and its derivatives are a significant class of heterocyclic compounds that are of considerable interest in the field of pharmaceutical sciences due to their diverse biological activities.[1][2] The benzimidazole scaffold is a key structural motif in a number of marketed drugs.[3] 1H-benzimidazole-5-carbohydrazide, as a derivative, holds potential for further chemical modification and exploration of its biological activity. A thorough understanding of its physicochemical properties is fundamental for any drug discovery and development endeavor, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics.
This guide summarizes the currently available data for 1H-benzimidazole-5-carbohydrazide and provides detailed experimental workflows for the determination of its key physicochemical properties.
Chemical Identity and Properties
A summary of the basic chemical properties of 1H-benzimidazole-5-carbohydrazide is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄O | ChemBK |
| Molar Mass | 176.18 g/mol | ChemBK |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)NN)NC=N2 | PubChem |
| InChI Key | Not Available | N/A |
Table 1: General Chemical Properties of 1H-benzimidazole-5-carbohydrazide
Physicochemical Data
| Property | 1H-benzimidazole-5-carboxylic acid | 1H-benzimidazole-5-carbohydrazide |
| Melting Point (°C) | >300 | Not Available (Expected to be high) |
| Solubility | Not Available | Not Available (Benzimidazoles are generally more soluble in dilute acidic solutions) |
| pKa | Not Available | Not Available |
| logP | Not Available | Not Available |
Table 2: Summary of Physicochemical Data
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 1H-benzimidazole-5-carbohydrazide is not consistently reported, the general synthetic routes for benzimidazole derivatives are well-established.[1][4] The synthesis of 1H-benzimidazole-5-carbohydrazide typically proceeds from 1H-benzimidazole-5-carboxylic acid.
Synthesis of 1H-benzimidazole-5-carbohydrazide from 1H-benzimidazole-5-carboxylic acid
A common method for the synthesis of hydrazides from carboxylic acids involves the conversion of the carboxylic acid to an ester, followed by hydrazinolysis.
Spectral Characterization
Although specific spectra for 1H-benzimidazole-5-carbohydrazide are not widely published, data for the isomeric compound 4-(1H-benzoimidazol-2-yl)-benzoic acid hydrazide provides an indication of the expected spectral features.
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¹H NMR (DMSO-d₆): Expected signals would include peaks in the aromatic region (δ 7.0-8.5 ppm) corresponding to the benzimidazole protons, a singlet for the imidazole N-H proton (δ ~12-13 ppm), and signals for the carbohydrazide -NHNH₂ protons.
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¹³C NMR (DMSO-d₆): Aromatic carbons would appear in the range of δ 110-150 ppm, with the carbonyl carbon of the hydrazide appearing further downfield (δ >160 ppm).
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IR (KBr): Characteristic peaks would include N-H stretching vibrations for the imidazole and hydrazide groups (around 3100-3400 cm⁻¹), a C=O stretching vibration for the hydrazide (around 1640-1680 cm⁻¹), and C=C and C=N stretching vibrations for the aromatic and imidazole rings.
Experimental Protocols for Physicochemical Characterization
The following sections detail standard experimental procedures for determining the key physicochemical properties of 1H-benzimidazole-5-carbohydrazide.
Melting Point Determination
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Methodology:
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A small amount of the finely powdered, dry sample of 1H-benzimidazole-5-carbohydrazide is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Solubility Determination
Solubility is a critical parameter that affects a drug's absorption and bioavailability. The equilibrium solubility is typically determined using the shake-flask method.
Methodology:
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An excess amount of solid 1H-benzimidazole-5-carbohydrazide is added to a known volume of the solvent of interest (e.g., water, buffer at various pH values, organic solvents).
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The suspension is agitated in a shaker bath at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The saturated solution is then filtered or centrifuged to remove the undissolved solid.
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The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding. Potentiometric titration is a common method for pKa determination.
Methodology:
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A solution of 1H-benzimidazole-5-carbohydrazide of known concentration is prepared in water or a suitable co-solvent.
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa value(s) correspond to the pH at the half-equivalence point(s) on the titration curve.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption and distribution properties. The shake-flask method is the traditional and most reliable method for its determination.
Methodology:
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Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.
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A known amount of 1H-benzimidazole-5-carbohydrazide is dissolved in one of the phases.
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The two phases are mixed and shaken vigorously until equilibrium is established.
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The mixture is then centrifuged to ensure complete separation of the two phases.
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The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique like HPLC-UV.
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature detailing the involvement of 1H-benzimidazole-5-carbohydrazide in any particular signaling pathways. However, the broader class of benzimidazole derivatives has been shown to interact with a wide range of biological targets, and derivatives of benzimidazole-5-carbohydrazide have been synthesized and evaluated for activities such as antimalarial, cytotoxic, and antitubercular effects.[4] Further research is required to elucidate the specific biological activities and mechanisms of action of the parent compound.
Conclusion
1H-benzimidazole-5-carbohydrazide is a compound with potential for further investigation in drug discovery. This technical guide has summarized the limited available physicochemical data and has provided detailed, standardized experimental protocols for the determination of its key properties. The provided methodologies for synthesis, characterization, and property determination will serve as a valuable resource for researchers aiming to expand the understanding of this and related benzimidazole derivatives. The lack of comprehensive experimental data highlights the need for further research to fully characterize this compound and unlock its potential therapeutic applications.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
